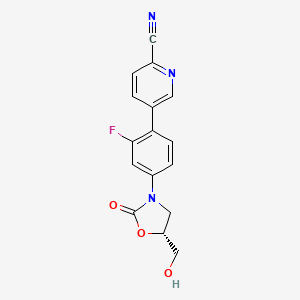![molecular formula C13H12OSe B15211856 2-[2-(Phenylselanyl)prop-2-en-1-yl]furan CAS No. 87728-72-1](/img/structure/B15211856.png)
2-[2-(Phenylselanyl)prop-2-en-1-yl]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Phenylselanyl)allyl)furan is an organic compound that belongs to the class of heterocyclic aromatic compounds known as furans. This compound features a furan ring substituted with a phenylselanyl group and an allyl group. The presence of selenium in the phenylselanyl group imparts unique chemical properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Phenylselanyl)allyl)furan typically involves the reaction of furan with phenylselanyl chloride and an allylating agent under specific conditions. One common method is the use of a palladium-catalyzed cross-coupling reaction, where furan is reacted with phenylselanyl chloride in the presence of a palladium catalyst and a base. The allylation step can be achieved using allyl bromide or allyl chloride under basic conditions.
Industrial Production Methods
Industrial production of 2-(2-(Phenylselanyl)allyl)furan may involve large-scale palladium-catalyzed cross-coupling reactions. The process would require optimization of reaction conditions, such as temperature, pressure, and the concentration of reactants, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Phenylselanyl)allyl)furan undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the corresponding allyl furan.
Substitution: The allyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted furans.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Allyl furan.
Substitution: Various substituted furans depending on the nucleophile used.
Scientific Research Applications
2-(2-(Phenylselanyl)allyl)furan has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects due to the presence of selenium, which is known for its antioxidant properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(2-(Phenylselanyl)allyl)furan involves its interaction with molecular targets through the phenylselanyl group. Selenium-containing compounds are known to interact with thiol groups in proteins, leading to the modulation of enzyme activity and signaling pathways. The allyl group may also contribute to the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-(Phenylselanyl)furan: Lacks the allyl group, making it less reactive in certain chemical reactions.
2-(2-(Phenylthio)allyl)furan: Contains a sulfur atom instead of selenium, which may alter its chemical and biological properties.
2-(2-(Phenylselanyl)ethyl)furan:
Uniqueness
2-(2-(Phenylselanyl)allyl)furan is unique due to the presence of both the phenylselanyl and allyl groups, which confer distinct chemical reactivity and potential biological activities. The selenium atom in the phenylselanyl group provides antioxidant properties, while the allyl group enhances the compound’s reactivity in various chemical reactions.
Properties
CAS No. |
87728-72-1 |
|---|---|
Molecular Formula |
C13H12OSe |
Molecular Weight |
263.20 g/mol |
IUPAC Name |
2-(2-phenylselanylprop-2-enyl)furan |
InChI |
InChI=1S/C13H12OSe/c1-11(10-12-6-5-9-14-12)15-13-7-3-2-4-8-13/h2-9H,1,10H2 |
InChI Key |
HORWSMFAVHOVKG-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC1=CC=CO1)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


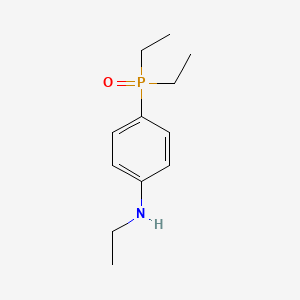
![Acetic acid, [3-[2-(3,4-diphenyl-1H-pyrazol-1-yl)ethyl]phenoxy]-](/img/structure/B15211784.png)
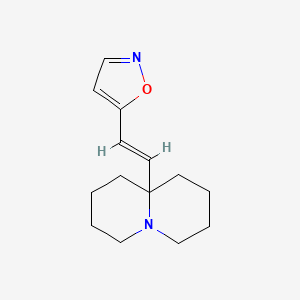
![(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-(4'-methoxy-[1,1'-biphenyl]-4-yl)ethyl)(phenyl)phosphine)](/img/structure/B15211795.png)
![1-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidin-5-yl]ethan-1-one](/img/structure/B15211800.png)
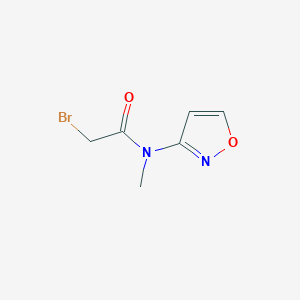
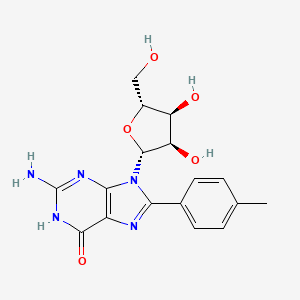
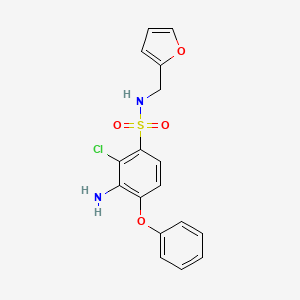
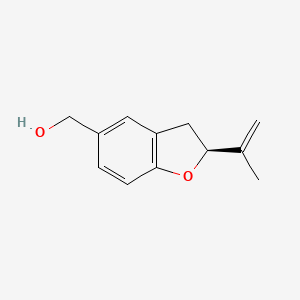
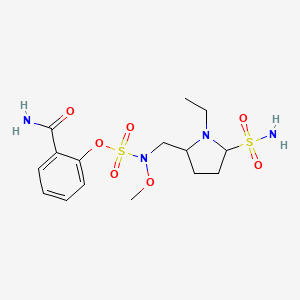
![5-methyl-N-[(2S)-3-methyl-1-oxobutan-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B15211843.png)
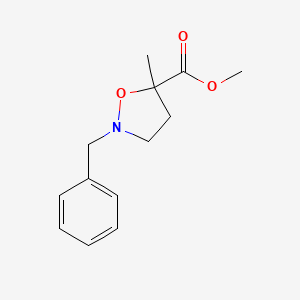
![2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(octyl)amino)ethanol](/img/structure/B15211852.png)
